molecular formula C15H13BrO3 B3184584 Phenethyl 5-bromo-2-hydroxybenzoate CAS No. 1131587-60-4

Phenethyl 5-bromo-2-hydroxybenzoate

Cat. No.: B3184584
CAS No.: 1131587-60-4
M. Wt: 321.16 g/mol
InChI Key: XTRJZQOMYPOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethyl 5-bromo-2-hydroxybenzoate is an aromatic ester featuring a phenethyl group linked to a substituted benzoate moiety. The compound contains a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring (Figure 1). Its structure combines the lipophilic phenethyl group with polar substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials .

Properties

CAS No.

1131587-60-4

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

2-phenylethyl 5-bromo-2-hydroxybenzoate

InChI

InChI=1S/C15H13BrO3/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2

InChI Key

XTRJZQOMYPOVPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzoate Ring

Key analogs include:

  • Phenethyl 2-hydroxy-5-iodobenzoate : Replaces bromine with iodine, increasing molecular weight and polarizability. Iodine’s larger atomic radius may enhance steric effects in binding interactions compared to bromine .
  • Ethyl 5-bromo-2-hydroxybenzoate : Replaces phenethyl with ethyl, reducing lipophilicity (logP) and aromatic interactions. Ethyl esters are generally more volatile than phenethyl derivatives .

Table 1: Substituent Effects on Key Properties

Compound Substituents Key Properties Potential Applications
Phenethyl 5-bromo-2-hydroxybenzoate Br (5), OH (2) Moderate lipophilicity, acidic OH group Drug intermediates, antioxidants
Phenethyl 2-hydroxy-5-iodobenzoate I (5), OH (2) Higher polarizability, steric bulk Radiopaque agents, catalysis
Phenethyl 2-amino-5-bromobenzoate Br (5), NH2 (2) Basic NH2 group, enhanced solubility Ligands, peptide mimics
Ethyl 5-bromo-2-hydroxybenzoate Br (5), OH (2) Lower molecular weight, higher volatility Fragrances, solvents

Comparison with Phenethyl Esters of Related Acids

  • Caffeic Acid Phenethyl Ester (CAPE) : Shares the phenethyl group but features a catechol ring (3,4-dihydroxybenzoate). CAPE’s radical scavenging activity (IC50 ~10 μM) is attributed to the catechol moiety, whereas the bromo and hydroxyl groups in this compound may redirect reactivity toward electrophilic substitution or halogen-bonding interactions .
  • Phenethyl Phenylacetate: Lacks halogen/hydroxyl substituents, resulting in higher hydrophobicity.

Physicochemical Properties

  • Lipophilicity : this compound’s logP is estimated to be higher than ethyl analogs but lower than phenyl esters (e.g., phenyl 5-bromo-2-hydroxybenzoate) due to the phenethyl group’s balance of aromaticity and chain flexibility .
  • Acidity: The 2-hydroxy group confers acidity (pKa ~8–10), enabling salt formation under basic conditions, a feature absent in amino- or methoxy-substituted analogs .

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